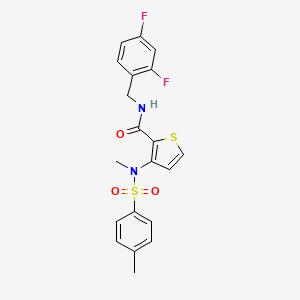

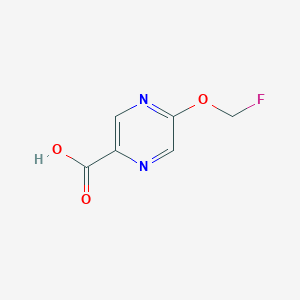

5-(Fluoromethoxy)pyrazine-2-carboxylic acid

Overview

Description

Synthesis Analysis

Pyrazinoic acid or pyrazine-2-carboxylic acid (PA), due to its nitrogenous heteroaromatic ring, can be explored as an anticancer agent. A series of twenty novel PA derivatives have been synthesized and characterized using IR, NMR, and mass spectrums .Molecular Structure Analysis

The molecular structure of 5-(Fluoromethoxy)pyrazine-2-carboxylic acid consists of a pyrazine ring with a fluoromethoxy group at the 5th position and a carboxylic acid group at the 2nd position.Scientific Research Applications

Synthesis and Derivative Formation

One area of research focuses on the synthesis and transformation of pyrazine derivatives, where pyrazine-2,5-dicarboxylic acid serves as a precursor for various chemical reactions. Studies have explored the preparation of monocarbamoyl- and monocarboxyhydrazide derivatives from diethoxycarbonylpyrazine, showcasing the chemical reactivity and potential for creating structurally diverse compounds (Schut, Mager, & Berends, 2010).

Biological Evaluation

Research on substituted pyrazinecarboxamides has demonstrated their utility in medicinal chemistry, particularly in the development of compounds with anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The structure-activity relationships (SAR) of these compounds have been investigated to optimize their biological effects, highlighting the importance of pyrazine derivatives in therapeutic applications (Doležal et al., 2006).

Crystallography and Material Science

The study of pyrazinic acid's crystal structure has contributed to our understanding of molecular interactions and solid-state chemistry. The characterization of a monoclinic polymorph of pyrazine-2-carboxylic acid has provided insights into hydrogen bonding and π-π interactions, which are crucial for the design of molecular materials with desired properties (Shi, Wu, & Xing, 2006).

Catalysis and Green Chemistry

The development of novel nano organo solid acids for catalysis in green chemistry is another exciting application. These catalysts have been applied in the synthesis of various organic compounds, demonstrating the potential of pyrazine derivatives to facilitate environmentally friendly chemical reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Fluorescent Materials

Pyrazine-based compounds have also found applications in the development of fluorescent materials. Studies on the synthesis and photophysical properties of pyrazine-based chromophores have explored their potential as fluorophores for various applications, from sensing to organic electronics (Hoffert et al., 2017).

Properties

IUPAC Name |

5-(fluoromethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c7-3-12-5-2-8-4(1-9-5)6(10)11/h1-2H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFYGFCSLSIHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)OCF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)

![N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2969539.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)

![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)

![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)